molecular formula C20H18N2O3S B4183862 N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide

N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide

Cat. No. B4183862
M. Wt: 366.4 g/mol
InChI Key: WLPWSEVXBJJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as MBX-8025, is a small molecule drug that has been developed for the treatment of various metabolic disorders. It belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and glucose homeostasis.

Mechanism of Action

N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide exerts its pharmacological effects by selectively activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. In addition, PPARδ activation has anti-inflammatory effects and can improve liver function in animal models of NAFLD.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to improve lipid and glucose metabolism in animal models of metabolic disorders. Specifically, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce plasma triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin sensitivity. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce inflammation and improve liver function in animal models of NAFLD.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for PPARδ, which reduces the risk of off-target effects. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide is its potential for toxicity, particularly in the liver. Therefore, careful monitoring of liver function is necessary in preclinical and clinical studies.

Future Directions

N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions for N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide include the development of more potent and selective PPARδ agonists, the evaluation of its effects on other metabolic disorders such as type 2 diabetes and obesity, and the identification of biomarkers that can predict response to treatment. In addition, the potential for combination therapy with other metabolic drugs should be explored.

Scientific Research Applications

N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic effects on various metabolic disorders, including dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Several preclinical studies have shown that N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide can improve lipid and glucose metabolism by activating PPARδ, which regulates the expression of genes involved in fatty acid oxidation and glucose uptake. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce inflammation and improve liver function in animal models of NAFLD.

properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(17-13-26-18-4-2-1-3-16(17)18)21-15-7-5-14(6-8-15)20(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWSEVXBJJXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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